Boiling Point and Density Shift vs. Non-Fluorinated Parent 5-Methyl-1,3-cyclohexanedione
The predicted boiling point of 2,2-difluoro-5-methyl-1,3-cyclohexanedione (186.9 °C) is approximately 49 °C lower than that of 5-methyl-1,3-cyclohexanedione (235.7 °C), and its predicted density (1.23 g/cm³) is 0.13 g/cm³ higher . These differences reflect the impact of gem-difluorination on intermolecular interactions and molecular volume, and they have practical implications for large-scale purification via distillation and for formulation density calculations.
| Evidence Dimension | Predicted boiling point and density |
|---|---|
| Target Compound Data | Boiling point: 186.9±40.0 °C; Density: 1.23±0.1 g/cm³ (predicted) |
| Comparator Or Baseline | 5-Methyl-1,3-cyclohexanedione: Boiling point 235.7±23.0 °C; Density 1.1±0.1 g/cm³ (predicted) |
| Quantified Difference | ΔBoiling point ≈ –49 °C; ΔDensity ≈ +0.13 g/cm³ |
| Conditions | Predicted properties from ChemicalBook and ChemSpider databases. |
Why This Matters
The substantial boiling point reduction allows milder distillation conditions, reducing thermal degradation risk during purification, while the density increase can affect formulation calculations in early-stage drug development.
